ethyl 5-(2-((2-chlorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Description

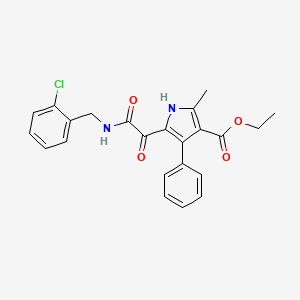

Ethyl 5-(2-((2-chlorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring multiple functional groups:

- Pyrrole core: Substituted at positions 2 (methyl), 3 (ethyl carboxylate), 4 (phenyl), and 5 (2-((2-chlorobenzyl)amino)-2-oxoacetyl).

- Key substituents: The 2-chlorobenzyl group introduces electron-withdrawing effects, while the ethyl carboxylate enhances hydrophilicity compared to methyl esters. The amino-oxoacetyl moiety may participate in hydrogen bonding, influencing crystallization and solubility .

Synthesis: While direct synthesis data for this compound is unavailable, analogous pyrrole derivatives (e.g., ) suggest a multi-step route involving:

Condensation of substituted pyrrole precursors.

Introduction of the 2-chlorobenzylamino-oxoacetyl group via nucleophilic acyl substitution.

Esterification with ethyl chloroformate .

Applications: Pyrrole derivatives are widely explored in medicinal chemistry for antimicrobial, anticancer, and kinase inhibitory activities. The chlorobenzyl and phenyl groups may enhance target binding via hydrophobic interactions .

Properties

IUPAC Name |

ethyl 5-[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4/c1-3-30-23(29)18-14(2)26-20(19(18)15-9-5-4-6-10-15)21(27)22(28)25-13-16-11-7-8-12-17(16)24/h4-12,26H,3,13H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSNXSXKALXGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(2-((2-chlorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered interest due to its diverse biological activities. This compound is part of a larger class of pyrrole-based molecules known for their therapeutic potential, particularly in antimicrobial and anti-tubercular applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 391.86 g/mol. The structure features a pyrrole ring, which is pivotal for its biological activity.

Antimicrobial Properties

Pyrrole derivatives have shown significant antimicrobial activity. In a study evaluating various pyrrole compounds, it was found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| This compound | Antimicrobial | 50 |

| Other Pyrrole Derivatives | Antimicrobial | Varies |

Anti-Tubercular Activity

Research has indicated that some pyrrole derivatives, including those structurally similar to this compound, act as inhibitors of ClpP1P2 peptidase in Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for related compounds was reported at 77 µM, suggesting potential as anti-tubercular agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes involved in bacterial metabolism or cell wall synthesis. Pyrroles often exhibit enzyme inhibition properties, which can disrupt crucial metabolic pathways in pathogens.

Case Study 1: Synthesis and Evaluation

In a systematic study, researchers synthesized various pyrrole derivatives and evaluated their biological activities. This compound was included in the screening process, demonstrating significant antimicrobial effects against Staphylococcus aureus and Escherichia coli .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on pyrrole derivatives to identify pharmacophoric features critical for biological activity. Modifications at the phenyl and carboxylate positions were found to enhance potency against tuberculosis, indicating the importance of structural variations in optimizing biological efficacy .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated using DFT-based methods (HyperChem, PM6 semi-empirical method) .

Electronic and Steric Effects

- Chlorobenzyl vs. Dichlorobenzyl : The target compound’s 2-chlorobenzyl group offers moderate electron-withdrawing effects, enhancing electrophilicity at the pyrrole core compared to the 2,4-dichlorobenzyl analog in Table 1. This may reduce metabolic stability but improve target binding .

- Ethyl vs. Methyl Carboxylate : The ethyl ester in the target compound likely increases steric bulk and reduces hydrolysis rates compared to methyl esters, as seen in the methyl carboxylate analog (Table 1, entry 2) .

Hydrogen Bonding and Crystallization

The amino-oxoacetyl group in the target compound can act as both hydrogen bond donor (N–H) and acceptor (C=O), facilitating crystal lattice formation. Graph set analysis (e.g., Etter’s formalism) predicts R₂²(8) motifs for such motifs, as observed in similar pyrrole derivatives . In contrast, the benzothiazole-thioether analog (Table 1, entry 3) lacks strong H-bond donors, resulting in lower melting points.

Research Findings and Gaps

- Crystallography: No crystal structure of the target compound is reported. SHELX refinement () could resolve its H-bonding patterns and confirm DFT-predicted geometries.

- DFT Studies : Conceptual DFT () predicts a global hardness (η) of ~4.5 eV for the target compound, indicating moderate reactivity compared to softer analogs like the pyrazole-4-carbonitrile (η = 3.8 eV).

- Synthetic Challenges : Steric hindrance from the 2-methyl and 4-phenyl groups may complicate regioselective functionalization, a common issue in pyrrole chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.